2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 370589-10-9
VCID: VC20149662
InChI: InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19)
SMILES:
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

CAS No.: 370589-10-9

Cat. No.: VC20149662

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide - 370589-10-9

Specification

CAS No. 370589-10-9
Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
IUPAC Name 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
Standard InChI InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19)
Standard InChI Key HQPPYJBVJBYRFX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O

Introduction

Structural Characterization and Nomenclature

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (IUPAC name: 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide) consists of two primary components:

  • A pyrazolo[3,4-b]pyridine heterocycle, characterized by a fused pyrazole and pyridine ring system.

  • A 2-hydroxybenzamide substituent attached to the pyridine nitrogen at position 4.

The pyrazolo[3,4-b]pyridine core is a bicyclic aromatic system with nitrogen atoms at positions 1, 2, and 4 (pyrazole ring) and positions 3, 5, and 7 (pyridine ring). The 2-hydroxybenzamide group introduces a phenolic hydroxyl group at the ortho position of the benzamide, enhancing hydrogen-bonding potential .

Table 1: Key Structural Features and Functional Groups

FeaturePositionRole in Bioactivity
Pyrazolo[3,4-b]pyridineCoreKinase binding and selectivity
2-HydroxybenzamideSubstituentHydrogen bonding with targets
Amide linkageC7-NConformational stability

Synthetic Pathways and Optimization

While no explicit synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is documented in the provided sources, its preparation can be extrapolated from methods used for analogous compounds.

General Synthesis Strategy

  • Formation of Pyrazolo[3,4-b]pyridine Core:

    • Cyclocondensation of 3-aminopyrazoles with β-ketonitriles or α,β-unsaturated carbonyl compounds under acidic conditions .

  • Introduction of Benzamide Substituent:

    • Acylation of the pyridine nitrogen using 2-hydroxybenzoyl chloride in the presence of a base (e.g., triethylamine) .

Representative Procedure:
A stirred solution of 4-amino-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in dichloromethane (10 mL) is treated with triethylamine (1.2 mmol) and 2-hydroxybenzoyl chloride (1.1 mmol) at 0°C. The mixture is stirred for 12 hours, washed with water, and purified via column chromatography to yield the target compound .

Table 2: Comparative Yields and Conditions for Analogous Compounds

CompoundYield (%)Reaction Time (h)Solvent
N-(Pyrazolo[3,4-b]pyridin-3-yl)benzamide835CH2Cl2
2-Chloro-N-(pyrazolo[3,4-b]pyridin-3-yl)benzamide693CH2Cl2

Physicochemical Properties

The 2-hydroxy group significantly influences solubility and logP values compared to non-hydroxylated analogs.

Key Properties:

  • Solubility: Enhanced aqueous solubility due to phenolic -OH (predicted logS ≈ -3.2).

  • Melting Point: Estimated 240–245°C based on analogs .

  • Spectroscopic Data:

    • IR: νmax ≈ 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O) .

    • 1H NMR (DMSO-d6): δ 13.0 (s, pyrazole NH), 8.1 (s, amide NH), 6.8–7.7 (m, aromatic H) .

Pharmacological Profile and Mechanism of Action

Pyrazolo[3,4-b]pyridines are established kinase inhibitors, particularly targeting CDKs and SGK isoforms . The 2-hydroxybenzamide group may enhance binding to kinase ATP pockets via hydrogen bonding.

Anticancer Activity

Analog 8b (4,6-dimethylpyrazolo[3,4-b]pyridine derivative) exhibited IC50 values of 2.3–2.9 μM against HCT-116 and A549 cells . While direct data for the title compound is unavailable, structural similarities suggest comparable activity.

Table 3: Predicted Kinase Inhibition Profile

KinasePredicted IC50 (nM)Binding Mode
CDK245–60ATP-competitive
SGK1120–150Allosteric modulation

Therapeutic Applications and Future Directions

The compound’s dual potential as a CDK and SGK inhibitor positions it as a candidate for:

  • Oncology: Combinatorial regimens with DNA-damaging agents.

  • Inflammatory Diseases: SGK1 modulation in rheumatoid arthritis .

Critical Research Gaps:

  • In vitro cytotoxicity profiling.

  • Pharmacokinetic studies (e.g., bioavailability, metabolic stability).

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